4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-1benzothiolo[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzothiolo[3,2-d]pyrimidin-4-one core structure, which is further substituted with bromophenyl, oxoethyl, sulfanyl, and chlorophenyl groups
Preparation Methods
The synthesis of 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-1benzothiolo[3,2-d]pyrimidin-4-one involves several steps. One common method includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of bromophenyl and chlorophenyl groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The oxoethyl group can participate in oxidation-reduction reactions under appropriate conditions.
Cyclization: Intramolecular cyclization can occur, leading to the formation of different heterocyclic structures.
Common reagents used in these reactions include sodium thiolates, brominating agents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-1benzothiolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other benzothiolo[3,2-d]pyrimidin-4-one derivatives with different substituents. These compounds share a common core structure but differ in their substituent groups, which can significantly affect their chemical properties and applications. For example, compounds with trifluoromethyl or methoxy groups may exhibit different reactivity and biological activity compared to the bromophenyl and chlorophenyl-substituted compound .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrClN2O2S2/c26-17-11-9-15(10-12-17)20(30)14-32-25-28-22-18-6-2-4-8-21(18)33-23(22)24(31)29(25)13-16-5-1-3-7-19(16)27/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFCGTJQHHFKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2SCC(=O)C5=CC=C(C=C5)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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